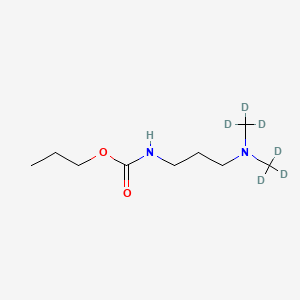![molecular formula C10H9N5 B565156 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline-d3 CAS No. 1215363-28-2](/img/structure/B565156.png)
2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline-d3 is a compound that belongs to the class of heterocyclic aromatic amines. It is a deuterated form of 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline, where three hydrogen atoms are replaced by deuterium. This compound is known for its mutagenic properties and is often studied in the context of food safety and carcinogenicity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline-d3 typically involves the reaction of 2-amino-3-methyl-1H-imidazole with 2-hydroxyquinoxaline under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade equipment for synthesis and purification.
化学反応の分析
Types of Reactions
2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline-d3 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce amine derivatives.
科学的研究の応用
2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline-d3 has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of heterocyclic aromatic amines in various chemical reactions.
Biology: It is studied for its mutagenic and carcinogenic properties, particularly in the context of food safety.
Medicine: Research is conducted to understand its potential effects on human health and its role in the development of cancer.
Industry: It is used in the development of analytical methods for detecting mutagenic compounds in food and environmental samples
作用機序
The mechanism of action of 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline-d3 involves its interaction with DNA. It is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA, leading to the formation of DNA adducts. These adducts can cause mutations and contribute to carcinogenesis .
類似化合物との比較
Similar Compounds
2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline: Similar in structure but differs in the position of the nitrogen atoms.
2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline: Contains additional methyl groups.
2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline: Contains different methyl group positions
Uniqueness
2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline-d3 is unique due to its deuterated form, which makes it useful in studies involving isotopic labeling. This property allows researchers to track the compound’s metabolic pathways and interactions more precisely.
特性
IUPAC Name |
3-(trideuteriomethyl)imidazo[4,5-f]quinoxalin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5/c1-15-7-3-2-6-8(13-5-4-12-6)9(7)14-10(15)11/h2-5H,1H3,(H2,11,14)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZZYGFWIFKKIR-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=NC=CN=C3C=C2)N=C1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(C3=NC=CN=C3C=C2)N=C1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Ethoxy-1-[[2'-[2-(trityl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxy](/img/new.no-structure.jpg)



![2-amino-6-[(1S,2S)-1,2,3-trihydroxy(1,2,3-13C3)propyl]-3H-pteridin-4-one](/img/structure/B565078.png)

![3-{2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl}phenyl beta-D-glucopyranosiduronic acid](/img/structure/B565080.png)





